Product packaging for 4-[1-(Trifluoromethyl)vinyl]benzaldehyde(Cat. No.:CAS No. 893738-45-9)

4-[1-(Trifluoromethyl)vinyl]benzaldehyde

Cat. No.: B12867188
CAS No.: 893738-45-9
M. Wt: 200.16 g/mol
InChI Key: KHMGSKYGPOOPSN-UHFFFAOYSA-N
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Description

Significance of Trifluoromethylated Vinyl Moieties in Organic Synthesis

The trifluoromethylated vinyl group is a particularly valuable functional group in organic synthesis. Its presence can significantly influence the electronic properties and reactivity of a molecule. These moieties are often introduced to serve as versatile handles for further chemical transformations, including cycloaddition and cross-coupling reactions. rsc.orgyoutube.comnih.govnih.gov The synthesis of molecules containing this group is an active area of research, with various methods being developed to achieve their efficient and selective formation. nih.gov

Contextualization of 4-[1-(Trifluoromethyl)vinyl]benzaldehyde within Contemporary Synthetic Chemistry

This compound is a bifunctional molecule that combines the reactivity of an aldehyde with the unique properties of a trifluoromethylated vinyl group. This combination makes it a valuable intermediate in the synthesis of a wide range of complex molecules. The aldehyde group can readily participate in reactions such as reductive amination, Wittig reactions, and the formation of imines, while the trifluoromethylated vinyl group can be involved in various cycloaddition and cross-coupling reactions.

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests significant potential as a building block in medicinal chemistry and materials science. The properties of the closely related and well-studied compound, 4-(Trifluoromethyl)benzaldehyde, provide a basis for understanding the potential applications and reactivity of the title compound.

Table 1: Physicochemical Properties of this compound and a Related Compound

PropertyThis compound4-(Trifluoromethyl)benzaldehyde
CAS Number 1007440-10-9455-19-6 chemicalbook.comchemicalbook.com
Molecular Formula C10H7F3O chemicalbook.comC8H5F3O chemicalbook.comchemicalbook.com
Molecular Weight 200.16 g/mol chemicalbook.com174.12 g/mol chemicalbook.comchemicalbook.com
Appearance Not availableClear colorless to yellow liquid chemicalbook.com
Melting Point Not available1-2 °C chemicalbook.comsigmaaldrich.com
Boiling Point Not available66-67 °C at 13 mmHg chemicalbook.comsigmaaldrich.com
Density Not available1.275 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Refractive Index Not availablen20/D 1.463 chemicalbook.comsigmaaldrich.com

Detailed Research Findings

Detailed experimental studies specifically on this compound are limited. However, the synthesis of its precursor, 4-(Trifluoromethyl)benzaldehyde, is well-established. One method involves the hydrogenation of 4-trifluoromethyl benzonitrile (B105546) in the presence of a nickel/aluminum alloy catalyst. prepchem.com Another synthetic route utilizes a palladium-catalyzed reaction of an aryl iodide. chemicalbook.com

The reactivity of the aldehyde group in 4-(Trifluoromethyl)benzaldehyde has been explored in the synthesis of N,N''-(Arylmethylene)bisamides, which have shown potential as anticancer agents. chemicalbook.com It is plausible that this compound could be utilized in similar synthetic strategies to produce novel compounds with interesting biological activities.

The trifluoromethylated vinyl moiety is known to participate in various cycloaddition reactions, which are powerful methods for the construction of cyclic compounds. nih.gov While specific examples involving this compound are not readily found, the general reactivity pattern of such systems suggests its potential as a dienophile or a partner in other cycloaddition processes.

Table 2: Spectroscopic Data for the Related Compound 4-(Trifluoromethyl)benzaldehyde

SpectroscopyData for 4-(Trifluoromethyl)benzaldehyde
¹H NMR (400 MHz, DMSO-d6) δ 10.12 (s, 1H), 8.15 (d, J = 8.1 Hz, 2H), 7.98 (d, J = 8.2 Hz, 2H)
¹³C NMR (101 MHz, DMSO-d6) δ 192.6, 138.9, 133.8 - 133.2 (q, J = 30.6 Hz), 130.1, 126.09 (q, J = 3.7 Hz), 124.5, 122.7 rsc.org

The synthetic utility of building blocks like this compound lies in their ability to introduce the trifluoromethyl group into larger molecules, thereby modulating their properties for specific applications. The continued development of synthetic methods for the preparation and utilization of such fluorinated compounds is a testament to their importance in modern chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F3O B12867188 4-[1-(Trifluoromethyl)vinyl]benzaldehyde CAS No. 893738-45-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

893738-45-9

Molecular Formula

C10H7F3O

Molecular Weight

200.16 g/mol

IUPAC Name

4-(3,3,3-trifluoroprop-1-en-2-yl)benzaldehyde

InChI

InChI=1S/C10H7F3O/c1-7(10(11,12)13)9-4-2-8(6-14)3-5-9/h2-6H,1H2

InChI Key

KHMGSKYGPOOPSN-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)C=O)C(F)(F)F

Origin of Product

United States

Reactivity and Transformational Chemistry of 4 1 Trifluoromethyl Vinyl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group (-CHO) attached to the benzene ring is a primary site for a variety of chemical transformations. Its reactivity is enhanced by the electron-withdrawing effect of the 4-[1-(trifluoromethyl)vinyl] group, which increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile. pressbooks.pubmasterorganicchemistry.com

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the benzaldehyde moiety is electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlnct.ac.in This reaction, known as nucleophilic addition, transforms the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized carbon. masterorganicchemistry.com The presence of strong electron-withdrawing groups generally increases the rate of nucleophilic addition. pressbooks.pubmasterorganicchemistry.com For 4-[1-(Trifluoromethyl)vinyl]benzaldehyde, the trifluoromethylvinyl substituent is expected to enhance this reactivity.

Common nucleophilic addition reactions include:

Cyanohydrin Formation: Reaction with hydrogen cyanide (or a cyanide salt like KCN followed by an acid) yields a cyanohydrin.

Grignard and Organolithium Reactions: Addition of organometallic reagents such as Grignard reagents (R-MgX) or organolithiums (R-Li) forms secondary alcohols after an acidic workup.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene, offering a route to extend the carbon chain. libretexts.org

Table 1: Representative Nucleophilic Addition Reactions
NucleophileReagent(s)Product Type
Cyanide (CN⁻)KCN, H₂SO₄Cyanohydrin
Grignard Reagent (e.g., CH₃MgBr)1. CH₃MgBr 2. H₃O⁺Secondary Alcohol
Phosphorus Ylide (e.g., Ph₃P=CH₂)Ph₃P=CH₂Alkene

Condensation Reactions and Imine Formation

Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. libretexts.org This acid-catalyzed, reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. pressbooks.publibretexts.org Similarly, reactions with hydrazine and its derivatives (like 2,4-dinitrophenylhydrazine) yield hydrazones, which are often crystalline solids used for the characterization of aldehydes. libretexts.orgacgpubs.org

Table 2: Condensation Reactions of the Aldehyde Group
ReactantConditionsProduct
Primary Amine (R-NH₂)Acid catalyst (e.g., H⁺)Imine (Schiff Base)
Hydrazine (H₂N-NH₂)Acid catalystHydrazone
Hydroxylamine (H₂N-OH)Mild acid/baseOxime

Reductions and Oxidations of the Benzaldehyde Moiety

The aldehyde functionality can be easily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of substituted benzaldehydes to their corresponding benzyl alcohols is a common transformation. tandfonline.com This can be achieved using various reducing agents. libretexts.org Complex metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. libretexts.org Catalytic hydrogenation (H₂ over a metal catalyst like Pd, Pt, or Ni) can also be employed, although this method risks reducing the vinyl group as well. The presence of electron-withdrawing groups can decrease the electron density at the carbonyl group, potentially increasing the rate of nucleophilic hydride attack. tandfonline.com

Oxidation: Aromatic aldehydes are readily oxidized to the corresponding benzoic acids. acs.org Common oxidizing agents include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The oxidation of substituted benzaldehydes often leads to the formation of the respective benzoic acids. acs.orgresearchgate.netresearchgate.net Milder, more environmentally friendly methods using atmospheric oxygen with organic catalysts have also been developed. misericordia.edu The rate of oxidation can be influenced by the electronic properties of the substituents on the benzene ring. acs.orgresearchgate.net

Table 3: Oxidation and Reduction of the Benzaldehyde Moiety
TransformationTypical Reagent(s)Product Functional Group
ReductionNaBH₄ or LiAlH₄Primary Alcohol (Benzyl alcohol)
OxidationKMnO₄ or CrO₃Carboxylic Acid (Benzoic acid)

Aldol and Knoevenagel Condensations

As this compound lacks alpha-hydrogens, it cannot enolize and act as the nucleophilic component in condensation reactions. quizlet.comwikipedia.org However, it serves as an excellent electrophilic partner in crossed-aldol and Knoevenagel condensations.

Aldol Condensation: In a crossed or mixed aldol condensation, this compound reacts with an enolizable ketone or aldehyde in the presence of a base (like NaOH or KOH) or acid. wikipedia.orgumkc.edu The reaction involves the nucleophilic attack of the enolate (from the other carbonyl compound) on the aldehyde's carbonyl carbon, followed by dehydration to yield an α,β-unsaturated carbonyl compound, often a chalcone derivative. wikipedia.orgrsc.orgmagritek.com

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malonic acid, diethyl malonate, or malononitrile), catalyzed by a weak base such as an amine (e.g., piperidine). tandfonline.comalfa-chemistry.comtandfonline.comresearchgate.net The reaction proceeds via nucleophilic addition followed by dehydration. alfa-chemistry.comresearchgate.net This method is a powerful tool for carbon-carbon bond formation. tandfonline.comnih.gov

Reactions at the Trifluoromethylvinyl Group

The reactivity of the vinyl group is strongly influenced by the trifluoromethyl (-CF₃) group. The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect deactivates the double bond towards electrophilic attack.

Electrophilic Additions to the Vinyl Moiety

In a typical electrophilic addition to an alkene, an electrophile (E⁺) adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org For the trifluoromethylvinyl group, the strong electron-withdrawing nature of -CF₃ destabilizes any adjacent positive charge. libretexts.orgacs.org

Table 4: Predicted Regioselectivity in Electrophilic Addition
ReagentPredicted IntermediateResulting Product Type
H-X (e.g., HBr)Carbocation on the benzylic carbon (away from CF₃)Anti-Markovnikov addition product

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Vinyl Group

The electron-withdrawing nature of the trifluoromethyl group significantly activates the vinyl moiety of this compound as a dienophile or dipolarophile in cycloaddition reactions.

[3+2] Cycloadditions: Detailed computational studies on the [3+2] cycloaddition (32CA) reaction of benzonitrile (B105546) oxide with 1-trifluoromethyl-4-vinyl-benzene, a close structural analog, have provided significant insights. researchgate.netnih.govresearchgate.net These studies, utilizing Molecular Electron Density Theory (MEDT), reveal that the reaction proceeds with high regioselectivity. nih.govresearchgate.net The presence of the CF3 group activates the vinyl component, leading to a lower activation energy compared to its non-fluorinated counterpart, which is in good agreement with experimental observations of increased yields. nih.govresearchgate.net The reaction favors the meta pathway, leading preferentially to the formation of 3-(4-(1-(trifluoromethyl)vinyl)phenyl)-5-phenyl-4,5-dihydro-1,2,4-oxadiazole.

Reaction PathwayReactant SystemActivation Energy (kcal/mol)
orthoBenzonitrile oxide + 1-trifluoromethyl-4-vinyl-benzene15.13
metaBenzonitrile oxide + 1-trifluoromethyl-4-vinyl-benzene14.18
orthoBenzonitrile oxide + 1-methyl-4-vinyl-benzene17.55
metaBenzonitrile oxide + 1-methyl-4-vinyl-benzene16.66

Table 1: Calculated activation energies for the [3+2] cycloaddition reaction pathways, demonstrating the activating effect of the trifluoromethyl group. Data sourced from DFT/B3LYP/6-311++G(d,p) calculations. researchgate.net

Diels-Alder Reactions: As a dienophile, the vinyl group in this compound is expected to participate in [4+2] cycloadditions. Generally, the rate of a Diels-Alder reaction is enhanced by electron-withdrawing groups on the dienophile. organic-chemistry.orgmasterorganicchemistry.com The potent inductive effect of the CF3 group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of a diene. organic-chemistry.org However, styrenes can be reluctant dienes in some contexts due to the energy penalty of disrupting aromaticity, which can lead to competing side reactions like polymerization. nih.govresearchgate.net The reaction of this compound with electron-rich dienes (e.g., 2,3-dimethyl-1,3-butadiene or Danishefsky's diene) would be expected to proceed under thermal or Lewis acid-catalyzed conditions to yield highly functionalized cyclohexene derivatives.

Radical Reactions and Polymerization Initiatives of the Vinyl Moiety

The vinyl group of this compound, as a derivative of α-trifluoromethylstyrene (TFMST), exhibits distinct behavior in radical reactions and polymerization.

Polymerization: The presence of the bulky and strongly electron-withdrawing trifluoromethyl group at the α-position sterically and electronically hinders homopolymerization. mdpi.com Studies on TFMST show that its monomer reactivity ratio (rTFMST) is essentially zero, confirming its inability to homopolymerize under typical radical conditions. mdpi.comnih.gov

However, TFMST derivatives can readily undergo copolymerization with other monomers, such as styrene (ST). mdpi.comnih.gov Controlled radical polymerization techniques, particularly nitroxide-mediated polymerization (NMP), have been successfully applied to synthesize copolymers with controlled molecular weights and low dispersity (Đ). mdpi.com The incorporation of the TFMST unit can be controlled by adjusting the monomer feed ratio, typically achieving contents between 10% and 40%. mdpi.comnih.gov Increasing the proportion of the TFMST derivative in the feed generally leads to lower yields and increased dispersity, highlighting its retarding effect on the polymerization rate. mdpi.com

ST:TFMST Ratio (Feed)TFMST in Copolymer (%)Yield (%)M_n ( g/mol )Đ (M_w/M_n)
100:006583001.07
90:10105179001.11
80:20194571001.18
68:32323662001.25
0:10000--

Table 2: Results of nitroxide-mediated copolymerization of styrene (ST) and α-trifluoromethylstyrene (TFMST), demonstrating the feasibility of copolymerization and the impact of TFMST on reaction outcomes. mdpi.com

Terpolymerization of TFMST with fluoroalkenes like vinylidene fluoride (VDF) and chlorotrifluoroethylene (CTFE) has also been achieved, further expanding the scope of its use in creating fluorinated polymers. ox.ac.uk

Cross-Coupling Reactions at the Vinyl Carbon

While specific examples of cross-coupling reactions at the vinyl carbon of this compound are not extensively documented, the electronic nature of the substrate allows for predictions regarding its potential reactivity in common palladium-catalyzed transformations.

Heck Reaction: In a Mizoroki-Heck reaction, an unsaturated halide or triflate couples with an alkene. organic-chemistry.org For this compound to act as the alkene partner, the reaction would involve the addition of an organopalladium species across the double bond. The strong electron-withdrawing effect of the CF3 group would heavily influence the regioselectivity of this insertion. Palladium-catalyzed Heck-type reactions involving fluorinated alkenes are known, often proceeding under specific conditions to yield complex fluorinated structures. nih.govmdpi.comresearchgate.net

Suzuki-Miyaura Reaction: To participate as the electrophile in a Suzuki-Miyaura coupling, the vinyl group would need to be converted to a vinyl halide or triflate. More relevant is its potential use as a boronic acid or trifluoroborate salt derivative. However, the synthesis of such a precursor from this compound would be a prerequisite. The coupling of vinyl partners, including fluorinated ones, is a well-established method for forming C(sp²)-C(sp²) bonds, though the electronic properties of the specific substrate are critical. beilstein-journals.orgnih.govorganic-chemistry.org The efficiency of such couplings can be sensitive to the choice of ligand, base, and solvent system. researchgate.net

Chemo- and Regioselectivity in Multi-Functional Transformations

The presence of three distinct functional groups—aldehyde, trifluoromethylated vinyl, and the aromatic ring—makes chemo- and regioselectivity crucial considerations in the reactions of this compound.

Chemoselectivity: The selective transformation of one functional group in the presence of others is achievable by choosing appropriate reagents and conditions.

Vinyl Group vs. Aldehyde: Cycloaddition reactions (e.g., [3+2] cycloaddition with nitrile oxides) and radical polymerizations are highly chemoselective for the vinyl group, leaving the aldehyde untouched. nih.govresearchgate.net Conversely, reactions typical for aldehydes, such as Wittig olefination, reductive amination, or oxidation to a carboxylic acid, can be performed selectively without affecting the vinyl group under controlled conditions.

Aromatic Ring: Electrophilic aromatic substitution (e.g., nitration, halogenation) would likely occur on the benzene ring. The formyl group is a meta-director, while the vinyl group is an ortho-, para-director, leading to complex regiochemical outcomes that would depend heavily on the reaction conditions.

Regioselectivity: For reactions involving the vinyl group, the trifluoromethyl substituent exerts strong regiochemical control.

In the [3+2] cycloaddition with benzonitrile oxide, the reaction shows a clear preference for the meta transition state, which is calculated to be more energetically favorable than the ortho pathway. researchgate.net

In potential cross-coupling reactions like the Heck reaction, the regioselectivity of the palladium-hydride elimination step would be influenced by the electronic and steric environment, likely favoring the formation of the thermodynamically more stable conjugated product.

Application As a Synthetic Intermediate and Building Block

Construction of Complex Fluorinated Molecules

The presence of the trifluoromethyl group imparts unique properties to organic molecules, including increased metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of synthetic routes to trifluoromethylated compounds is of paramount importance. 4-[1-(Trifluoromethyl)vinyl]benzaldehyde serves as an excellent starting material for the synthesis of a variety of complex fluorinated molecules.

Trifluoromethylated heterocycles are a cornerstone of modern medicinal chemistry and agrochemistry. The vinyl and aldehyde functionalities of this compound can be strategically employed in cycloaddition and condensation reactions to construct various heterocyclic rings.

Pyrazoles: While direct examples with this compound are not extensively documented, analogous α-(trifluoromethyl)styrenes undergo [3+2] cycloaddition reactions. For instance, the reaction of α-(trifluoromethyl)styrenes with diazo compounds can yield trifluoromethyl-substituted pyrazolines, which can be subsequently aromatized to pyrazoles acs.org. It is plausible that this compound could react with hydrazines, utilizing the vinyl group as a Michael acceptor and the aldehyde for subsequent condensation to form trifluoromethylated pyrazoles.

Pyridines: The synthesis of trifluoromethylated pyridines often involves the construction of the pyridine ring from a trifluoromethyl-containing building block nih.gov. This compound could potentially be utilized in multi-component reactions, such as a modified Hantzsch pyridine synthesis, where the vinyl group acts as part of the dihydropyridine backbone and the aldehyde participates in the initial condensation steps. Cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles is another powerful method for creating α-trifluoromethylated pyridines, suggesting the potential for incorporating the vinyl group of our subject compound in similar cycloadditions nih.gov.

Quinolines: The Friedländer annulation, a reaction between a 2-aminobenzaldehyde or ketone and a compound containing a reactive α-methylene group, is a classic method for quinoline synthesis. While direct application of this compound in this reaction is not reported, its aldehyde functionality could potentially react with 2-aminoaryl ketones to form trifluoromethylated quinoline derivatives.

HeterocyclePotential Synthetic RouteKey Reaction Type
PyrazoleReaction with hydrazinesMichael Addition/Condensation
PyridineMulti-component reaction with β-dicarbonyls and ammoniaHantzsch Synthesis
QuinolineReaction with 2-aminoaryl ketonesFriedländer Annulation

Fluorinated polycyclic aromatic hydrocarbons (PAHs) are of interest for their unique electronic and photophysical properties. The synthesis of these molecules can be approached through methods like oxidative photocyclization of diarylfluoroethenes nih.gov. Although specific examples using this compound are scarce, its vinyl group could potentially participate in cycloaddition reactions, such as Diels-Alder reactions, to build the polycyclic framework. The aldehyde group could then be used for further annulation or functionalization.

The aldehyde and vinyl groups of this compound are amenable to various transformations to yield other valuable fluorinated building blocks.

Fluoroalkenes: The aldehyde functionality can be converted into a new carbon-carbon double bond via olefination reactions. The Wittig reaction, using phosphorus ylides, and the Horner-Wadsworth-Emmons reaction, employing phosphonate carbanions, are powerful methods for this transformation, often with high stereoselectivity masterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.orgalfa-chemistry.comwikipedia.org. These reactions would extend the conjugation of the system and provide access to a wider range of fluorinated styrenic derivatives.

Fluorinated Alkanes: The selective reduction of either the aldehyde or the vinyl group can lead to different fluorinated alkanes. The aldehyde can be reduced to an alcohol using mild reducing agents like sodium borohydride, leaving the vinyl group intact. Conversely, catalytic hydrogenation could potentially reduce the vinyl group to an ethyl group, while the aldehyde is protected or simultaneously reduced.

DerivatizationReagents/ReactionProduct Type
OlefinationPPh₃=CHR (Wittig) or (EtO)₂P(O)CH₂R (HWE)Extended conjugated fluoroalkene
Aldehyde ReductionNaBH₄Fluorinated benzyl alcohol
Vinyl Group ReductionH₂, Pd/CFluorinated ethylbenzene

Role in the Synthesis of Advanced Organic Materials Precursors

Fluorinated organic materials often exhibit desirable properties such as high thermal stability, chemical resistance, and unique optical and electronic characteristics. This compound is a promising precursor for such materials.

Fluorinated Polymers: Styrenic monomers are widely used in polymerization reactions. The vinyl group of this compound allows for its incorporation into polymer chains via radical, cationic, or anionic polymerization techniques. The presence of the trifluoromethyl group can enhance the thermal stability and modify the surface properties of the resulting polymer nih.gov. The aldehyde functionality could be used for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking the polymer chains ijcce.ac.ir.

Liquid Crystals: The incorporation of fluorine atoms into liquid crystal molecules can significantly influence their mesomorphic and electro-optical properties nih.govbiointerfaceresearch.comrsc.org. The rigid phenyl ring and the polar trifluoromethyl group of this compound make it a suitable core structure for the synthesis of novel liquid crystalline materials. The aldehyde group can be readily converted into other functionalities commonly found in liquid crystals, such as esters or Schiff bases.

Precursor for Advanced Fluorinated Ligands in Catalysis

The development of new ligands is crucial for advancing transition-metal catalysis. Fluorinated ligands can enhance the catalytic activity and stability of metal complexes. The structure of this compound offers several possibilities for its conversion into sophisticated fluorinated ligands. The aldehyde group can be transformed into a phosphine moiety, a key coordinating group in many catalytic systems, through reaction with secondary phosphines followed by reduction.

Utility in Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug development drugdiscoverychemistry.comnih.govfrontiersin.orgdrugdiscoverychemistry.comnih.gov. This approach involves screening small, low-complexity molecules ("fragments") that bind to a biological target. This compound, with its distinct functionalities and molecular weight, fits the profile of a useful fragment. The trifluoromethyl group can provide key interactions with the target protein, while the aldehyde group and the vinyl moiety offer vectors for fragment growing and linking to develop more potent and selective drug candidates.

Computational and Theoretical Studies

Electronic Structure Analysis of 4-[1-(Trifluoromethyl)vinyl]benzaldehyde

The electronic structure of this compound is fundamentally shaped by the interplay between the electron-withdrawing trifluoromethyl group and the conjugated system of the vinyl and phenyl moieties, which in turn influences the reactivity of the aldehyde functional group. The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms. mdpi.commdpi.com This strong inductive effect significantly modulates the electron density distribution across the entire molecule.

Theoretical studies on related molecules, such as substituted benzaldehydes, have demonstrated that electron-withdrawing groups at the para position decrease the electron density on the aromatic ring and the carbonyl carbon of the aldehyde. This is expected to render the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The vinyl group, in conjugation with the benzene ring, allows for the delocalization of these electronic effects.

Molecular orbital analysis, typically performed using Density Functional Theory (DFT), would likely reveal a highest occupied molecular orbital (HOMO) distributed primarily over the vinylbenzene portion of the molecule, while the lowest unoccupied molecular orbital (LUMO) would be expected to have significant contributions from the aldehyde and trifluoromethylvinyl moieties. The energy gap between the HOMO and LUMO is a critical determinant of the molecule's chemical reactivity and spectroscopic properties. The strong electron-withdrawing nature of the trifluoromethyl group is anticipated to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and influencing the molecule's reactivity profile.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational modeling of reaction pathways provides invaluable insights into the mechanisms and energetics of chemical transformations involving this compound. A key area of investigation is the reactivity of the trifluoromethyl-substituted vinyl group. For instance, in [3+2] cycloaddition reactions, the presence of the trifluoromethyl group has been shown to significantly impact the activation energy. researchgate.net

In a study of the [3+2] cycloaddition reaction between benzonitrile (B105546) oxide and 1-trifluoromethyl-4-vinyl-benzene, a close analogue of the target molecule, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were employed to explore the reaction mechanism. researchgate.net The study revealed that the presence of the CF3 group reduces the activation energy of the reaction, which is in good agreement with experimental observations of increased reaction yields. researchgate.net

Transition state analysis for such reactions typically involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometry of the transition state provides crucial information about the bond-forming and bond-breaking processes. For the aforementioned cycloaddition, the analysis of the transition states would elucidate the degree of synchronicity of the bond formation and the origins of regio- and stereoselectivity. The modeling of reactions involving the aldehyde group, such as nucleophilic additions or oxidations, would similarly benefit from transition state analysis to predict reaction kinetics and product distributions.

DFT Calculations on Reactivity and Selectivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for predicting the reactivity and selectivity of molecules. Conceptual DFT, in particular, utilizes global and local reactivity indices to rationalize and predict chemical behavior.

For a molecule like this compound, key reactivity indices such as electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and nucleophilicity (N) can be calculated. These indices provide a quantitative measure of the molecule's propensity to accept or donate electrons.

In a computational study on the reactivity of 1-trifluoromethyl-4-vinyl-benzene in [3+2] cycloaddition reactions, these conceptual DFT indices were calculated to understand its reactivity profile. researchgate.net The results from this study can be used to infer the reactivity of this compound.

Reactivity IndexValue (eV) for 1-trifluoromethyl-4-vinyl-benzene
Electronic Chemical Potential (μ)-3.89
Chemical Hardness (η)7.02
Global Electrophilicity (ω)1.08
Global Nucleophilicity (N)2.13

Data sourced from a DFT study on a closely related compound. researchgate.net

The electrophilicity index (ω) provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. The values for the related vinyl-benzene compound suggest a moderate electrophilicity. The presence of the aldehyde group in this compound is expected to further enhance its electrophilic character.

Local reactivity indices, such as the Fukui functions or the dual descriptor, can be employed to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. For this compound, these calculations would likely identify the carbonyl carbon as a primary site for nucleophilic attack and the vinyl group as a potential site for both electrophilic and radical additions. The regioselectivity of reactions involving the vinyl group would be governed by the subtle interplay of electronic and steric effects, which can be quantitatively assessed through these local reactivity descriptors.

Conformational Analysis and Steric Effects of the Trifluoromethylvinyl Group

A comprehensive conformational analysis would involve mapping the potential energy surface as a function of the dihedral angle between the plane of the vinyl group and the plane of the benzene ring. This analysis would reveal the most stable conformations and the energy barriers to rotation. It is anticipated that the planar conformation, where the vinyl group is coplanar with the benzene ring, would be the most stable due to maximized π-conjugation. However, steric repulsion between the trifluoromethyl group and the ortho-hydrogens of the benzene ring could lead to a slightly twisted lowest-energy conformation.

The steric bulk of the trifluoromethylvinyl group can also influence the accessibility of the aldehyde functional group to incoming reagents. This steric shielding could affect the rates of reactions at the carbonyl carbon. Furthermore, in reactions involving the vinyl group, the trifluoromethyl group can direct the stereochemical outcome by favoring the approach of a reagent from the less hindered face. Computational methods can quantify these steric effects by calculating interaction energies and mapping steric accessibility surfaces.

Q & A

Basic: What synthetic strategies are effective for preparing 4-[1-(Trifluoromethyl)vinyl]benzaldehyde, and what are the critical optimization parameters?

Methodological Answer:
A common approach involves Wittig or Horner-Wadsworth-Emmons reactions to introduce the vinyl trifluoromethyl group to the benzaldehyde scaffold. For example:

  • React 4-formylbenzaldehyde derivatives with (trifluoromethyl)vinyl phosphonium ylides under inert conditions.
  • Key challenges include controlling stereochemistry (e.g., avoiding undesired E/Z isomerization) and managing the electron-withdrawing effect of the trifluoromethyl group, which may reduce reactivity. Optimization parameters include:
    • Temperature control (e.g., −78°C to room temperature for ylide generation).
    • Solvent selection (tetrahydrofuran or dichloromethane for stability).
    • Use of anhydrous conditions to prevent hydrolysis of intermediates .

Advanced: How does the trifluoromethyl-vinyl moiety influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:
The trifluoromethyl group introduces strong electron-withdrawing effects, polarizing the vinyl π-system and altering reactivity:

  • Nucleophilic additions to the vinyl group are hindered, requiring catalysts like Pd(0) for Suzuki-Miyaura couplings.
  • DFT calculations can model charge distribution; studies on analogous compounds (e.g., 4-(trifluoromethyl)benzaldehyde) show reduced electron density at the formyl carbon (≈1.2 eV lower vs. non-fluorinated analogs) .
  • Experimental validation via cyclic voltammetry (e.g., oxidation potentials) and X-ray crystallography (e.g., bond-length analysis) is recommended to resolve electronic effects .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Identify vinyl protons (δ 6.5–7.2 ppm, J ≈ 16 Hz for trans coupling) and aldehyde protons (δ ≈ 10.2 ppm).
  • ¹⁹F NMR : Confirm trifluoromethyl signals (δ ≈ −60 to −65 ppm).
  • IR Spectroscopy : Aldehyde C=O stretch (≈1700 cm⁻¹) and vinyl C=C stretch (≈1620 cm⁻¹).
  • GC-MS/HPLC : Monitor purity (>95% by area normalization) and detect side products (e.g., aldol condensation byproducts) .

Advanced: How can researchers address conflicting data on the stability of this compound under ambient storage?

Methodological Answer:
Discrepancies in stability reports may arise from:

  • Light sensitivity : UV/Vis studies show degradation via photooxidation. Store under argon in amber glass.
  • Temperature : Accelerated stability testing (40°C/75% RH) reveals hydrolysis of the aldehyde group to carboxylic acid.
  • Contaminants : Trace moisture or acidic impurities catalyze degradation. Use molecular sieves or neutral desiccants.
  • Validation : Compare degradation kinetics using HPLC-UV and NMR to quantify impurity profiles .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Skin/Eye Protection : Wear nitrile gloves and goggles; immediate flushing with water for 15 minutes upon contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.
  • Spill Management : Neutralize with sodium bisulfite (for aldehyde groups) and dispose via hazardous waste protocols .

Advanced: What computational tools can predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular docking (AutoDock Vina): Screen against targets like cytochrome P450 enzymes, where trifluoromethyl groups enhance binding affinity.
  • QSAR models : Train datasets using logP and Hammett σ constants to predict cytotoxicity (e.g., IC₅₀).
  • ADMET prediction : Tools like SwissADME assess permeability and metabolic stability, critical for drug-intermediate studies .

Basic: How does the steric bulk of the trifluoromethyl-vinyl group affect crystallographic packing in this compound?

Methodological Answer:

  • X-ray diffraction : Studies on similar compounds (e.g., 4-phenylbenzaldehyde derivatives) show that bulky substituents induce non-coplanar packing , reducing π-π stacking.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions; trifluoromethyl groups increase F···H contacts (≈12% of surface area) .

Advanced: What strategies mitigate side reactions during the use of this compound in multicomponent reactions?

Methodological Answer:

  • Protection-deprotection : Temporarily protect the aldehyde group (e.g., as an acetal) during vinyl functionalization.
  • Catalytic systems : Use Sc(OTf)₃ or organocatalysts to suppress aldol side reactions.
  • In situ monitoring : ReactIR or LC-MS tracks intermediates and optimizes reaction time .

Data Contradiction: How to resolve discrepancies in reported melting points for this compound?

Methodological Answer:

  • DSC analysis : Determine precise melting points (e.g., 123–124°C for analogous benzonitriles ).
  • Purification : Recrystallize from ethanol/water (1:1) to remove impurities affecting thermal properties.
  • Cross-validate with literature using identical instrumentation (e.g., Mettler Toledo DSC 3) .

Advanced: What role does this compound play in designing fluorescent probes?

Methodological Answer:

  • The aldehyde group enables Schiff base formation with amines, creating conjugated systems for fluorescence.
  • TD-DFT calculations predict emission wavelengths; experimental validation via fluorescence spectroscopy (λₑₘ ≈ 450 nm in DMSO) .

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